molecular formula C19H19N3OS B4483188 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5,6-dimethyl-1H-benzimidazol-2-yl sulfide

2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5,6-dimethyl-1H-benzimidazol-2-yl sulfide

Cat. No.: B4483188
M. Wt: 337.4 g/mol
InChI Key: UCRCQCJFXDNKQF-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5,6-dimethyl-1H-benzimidazol-2-yl sulfide is a synthetic organic compound that features both indole and benzimidazole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5,6-dimethyl-1H-benzimidazol-2-yl sulfide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized from o-phenylenediamine and carboxylic acids or their derivatives.

    Coupling Reaction: The indole and benzimidazole units are then coupled through a sulfide linkage, often using thiol reagents and appropriate coupling agents under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the indole and benzimidazole moieties can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole and benzimidazole derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound could be investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In industrial applications, the compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5,6-dimethyl-1H-benzimidazol-2-yl sulfide would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions or chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-2-oxoethyl benzimidazole: Lacks the dimethyl substitution and sulfide linkage.

    2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl benzimidazole: Similar structure but without the dimethyl groups.

Uniqueness

The presence of both indole and benzimidazole moieties, along with the specific substitutions and sulfide linkage, may confer unique properties to the compound, such as enhanced biological activity or specific chemical reactivity.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-12-9-15-16(10-13(12)2)21-19(20-15)24-11-18(23)22-8-7-14-5-3-4-6-17(14)22/h3-6,9-10H,7-8,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRCQCJFXDNKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5,6-dimethyl-1H-benzimidazol-2-yl sulfide
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2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5,6-dimethyl-1H-benzimidazol-2-yl sulfide
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2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5,6-dimethyl-1H-benzimidazol-2-yl sulfide
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2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5,6-dimethyl-1H-benzimidazol-2-yl sulfide
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2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5,6-dimethyl-1H-benzimidazol-2-yl sulfide
Reactant of Route 6
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2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5,6-dimethyl-1H-benzimidazol-2-yl sulfide

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